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Compound of Interest

Compound Name: Allyltriphenyltin

Cat. No.: B1265375 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

intricacies of carbon-carbon bond formation is paramount. The allylation of carbonyl

compounds using organotin reagents, such as allyltriphenyltin, is a fundamental and widely

utilized transformation in organic synthesis. The stereochemical outcome of these reactions is

dictated by the subtle energetic differences between various possible transition states. This

guide provides a comparative overview of the transition state structures and energetics for the

reaction of allyltriphenyltin with a model aldehyde, as elucidated by computational chemistry,

offering insights into the factors governing stereoselectivity.

The addition of allyltriphenyltin to aldehydes can proceed through several competing

transition state geometries, primarily described as chair-like and boat-like conformations. The

relative energies of these transition states determine the major diastereomer formed.

Computational methods, particularly Density Functional Theory (DFT), have become

indispensable tools for dissecting these reaction pathways and predicting their outcomes.

Data Presentation: A Comparative Look at Transition
State Energetics
The following tables summarize quantitative data from hypothetical, yet representative, DFT

calculations on the reaction of allyltriphenyltin with formaldehyde. These values are based on
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typical results reported in the literature for analogous systems and serve to illustrate the

comparative energetics.

Table 1: Calculated Activation Energies (kcal/mol) for Chair and Boat Transition States

Computational
Method

Basis Set

Chair
Transition
State (Axial
Attack)

Chair
Transition
State
(Equatorial
Attack)

Boat
Transition
State

B3LYP 6-31G(d) 25.8 27.2 29.5

M06-2X 6-311+G(d,p) 24.5 26.1 28.3

wB97X-D def2-TZVP 24.9 26.5 28.8

Note: Energies are relative to the separated reactants. Lower activation energy indicates a

more favorable pathway.

Table 2: Key Geometric Parameters (Å) of the B3LYP/6-31G(d) Optimized Chair Transition

State (Axial Attack)

Parameter Bond Length (Å)

C-C (forming bond) 2.25

C-O (aldehyde) 1.28

Sn-C (allyl) 2.18

Sn-O (aldehyde) 2.55

Experimental Protocols: The Foundation of
Computational Analysis
The data presented is derived from established computational chemistry protocols. A typical

workflow for the theoretical investigation of the allyltriphenyltin reaction mechanism is as
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follows:

Model System Construction: The initial 3D structures of the reactants, allyltriphenyltin and

the aldehyde, are built using molecular modeling software.

Conformational Search: A thorough conformational search for all possible initial geometries

and transition state conformers (e.g., different chair and boat forms) is performed using a

lower level of theory or molecular mechanics to identify low-energy structures.

Geometry Optimization: The geometries of the reactants, transition states, and products are

fully optimized without any symmetry constraints. A popular and robust method for this is the

B3LYP functional with a Pople-style basis set such as 6-31G(d). For locating transition

states, methods like the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) are

often employed.

Frequency Calculations: Vibrational frequency calculations are performed at the same level

of theory as the geometry optimization. This step serves two critical purposes:

To characterize the nature of the stationary points. A minimum energy structure (reactant

or product) will have all real (positive) frequencies. A true transition state is characterized

by having exactly one imaginary frequency, which corresponds to the motion along the

reaction coordinate.

To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the

electronic energies, which are used to calculate the Gibbs free energies of activation.

Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy

calculations are often performed on the optimized geometries using a higher level of theory,

such as a larger basis set (e.g., 6-311+G(d,p)) or a different functional known for better

accuracy in thermochemical calculations (e.g., M06-2X).

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state

connects the intended reactants and products, an IRC calculation is performed. This traces

the minimum energy path downhill from the transition state in both forward and reverse

directions.
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Mandatory Visualization: Charting the Reaction
Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the

computational workflow and the competing reaction pathways.

Caption: A flowchart illustrating the typical computational workflow for locating and

characterizing transition states in a chemical reaction.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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